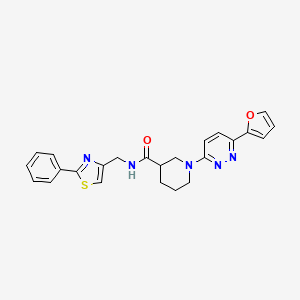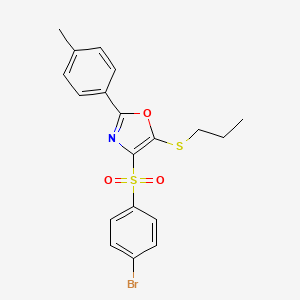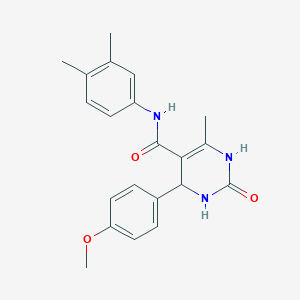
((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)imino)dimethyl-l6-sulfanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. It also has a bromophenyl group attached to it. The presence of sulfur indicates that it might be a type of sulfonamide or a related compound .
Molecular Structure Analysis
The molecular structure would likely show the triazole ring, with the bromophenyl group and the sulfonamide group attached. The exact structure would depend on the specific positions of these groups on the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on factors like the exact structure and the functional groups present. For example, the presence of the bromine atom and the sulfonamide group might increase the compound’s polarity and affect its solubility .科学的研究の応用
Synthesis and Characterization
The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it has been successfully synthesized through S-alkylation and characterized by advanced spectroscopic methods, showcasing its potential in the field of organic synthesis (Vorga & Badea, 2021).
Catalysis and Structural Analysis
The compound's derivatives have been involved in catalyst- and solvent-free synthesis processes, illustrating its relevance in promoting efficient and sustainable chemical reactions (Moreno-Fuquen et al., 2019). Moreover, these processes are complemented by detailed X-ray structural and theoretical studies, contributing to a deeper understanding of the molecular structure and interactions.
Pharmacological Properties
Although specific to derivatives, there's evidence of pharmacological exploration. For instance, certain derivatives have been studied for their effects on the central nervous system (CNS) in mice, indicating a potential for biomedical applications (Maliszewska-Guz et al., 2005).
Biological Evaluation
The compound's derivatives have been examined for biological activities, such as antibacterial, antifungal, and cytotoxic activities. This highlights the compound's potential utility in developing new therapeutic agents or biologically active substances (Chohan & Shad, 2011).
Quantum Chemical Calculations and Biological Activities
The derivatives of the compound have been subjected to quantum chemical calculations to understand their molecular geometry, vibrational frequencies, and electronic absorption spectra. This not only offers insights into the chemical properties but also correlates with observed antibacterial and antioxidant activities, providing a comprehensive understanding of the compound's applications in various scientific fields (Sarac, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]imino-dimethyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4OS/c1-17(2,16)15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLCLYOGLTEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=NNC(=N1)C2=CC=C(C=C2)Br)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

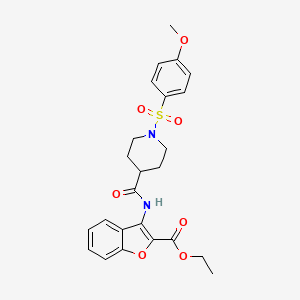
![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)
![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)

![N-(2,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2452935.png)
![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)
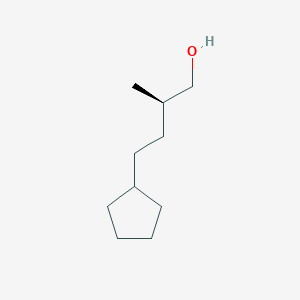
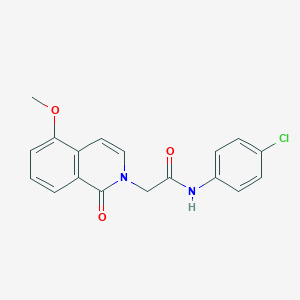
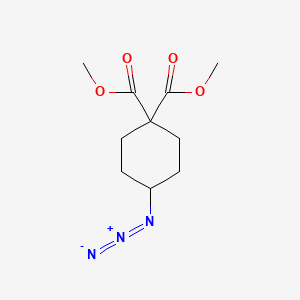
![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)
